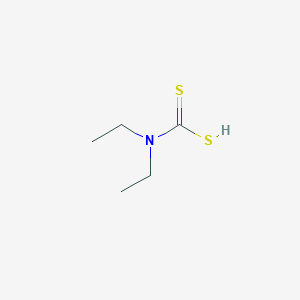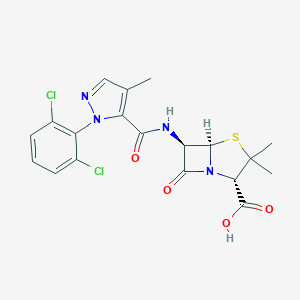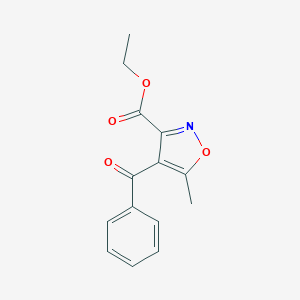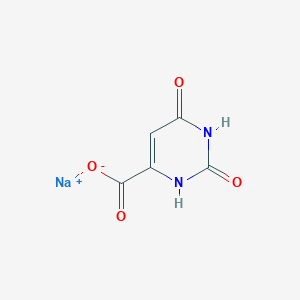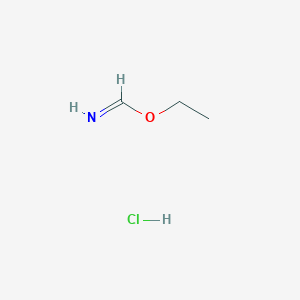
3-Methyl-1-heptanol
概要
説明
3-Methyl-1-heptanol is a chemical compound that is not directly discussed in the provided papers. However, related compounds such as 4-methyl-3-heptanol and its isomers are mentioned, which are structurally similar and often involved in biological processes, such as being a component of pheromones in insects . These related compounds can provide insight into the behavior and properties that 3-methyl-1-heptanol may exhibit.
Synthesis Analysis
The synthesis of related compounds, such as 4-methyl-3-heptanol and its stereoisomers, has been described in the literature. For instance, the synthesis of 4-methyl-3-heptanol stereoisomers involves the use of chiral 4-methyl-3-heptanones, reduction to the corresponding alcohols, and stereospecific transesterification . Similarly, the synthesis of 3-methyl-heptanoic acids from chiral precursors has been reported, which could be analogous to methods for synthesizing 3-methyl-1-heptanol .
Molecular Structure Analysis
The molecular structure of 3-methyl-1-heptanol would consist of a seven-carbon chain with a methyl group attached to the third carbon and a hydroxyl group at the first carbon. The structure of 4-methyl-3-heptanol, a closely related compound, has been determined to have different stereoisomers, which significantly affect its biological activity . The absolute configuration of these molecules is crucial for their function as pheromones in insects .
Chemical Reactions Analysis
While the specific chemical reactions of 3-methyl-1-heptanol are not detailed in the provided papers, the reactions of similar compounds can be indicative. For example, 4-methyl-3-heptanol is involved in the formation of aggregation pheromones and undergoes reactions that are sensitive to stereochemistry . The metabolism of 3-methylheptane, a related hydrocarbon, in rats leads to various metabolites, suggesting that 3-methyl-1-heptanol could also be metabolized into multiple compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-methyl-1-heptanol can be inferred from studies on similar molecules. For instance, 4-methyl-3-heptanol exhibits a small dielectric Debye process, and its dynamics are affected by intramolecular conformation and external factors such as pressure . The behavior of monohydroxy alcohols like 4-methyl-3-heptanol under different conditions, including mixtures with other alcohols, provides insights into their physical properties and interactions .
科学的研究の応用
Physical Properties and Chemical Behavior :
- The complex relative permittivity of 3-Methyl-1-heptanol and other heptanol isomers has been measured, showing dependence on pressure, temperature, and isomeric structure, which can be relevant for understanding liquid structure and molecular interactions (Vij, Scaife, & Calderwood, 1981).
- Studies on high-pressure dielectric properties and shear rheology of 3-Methyl-1-heptanol and related compounds provide insights into their relaxation behavior, which is significant for understanding molecular dynamics in monohydroxy alcohols (Gainaru et al., 2014).
Biological Activity :
- 3-Methyl-1-heptanol has been identified as a component in the aggregation pheromone of bark beetles and ants. Research on its stereoisomers demonstrates its significance in entomology, particularly in pest control and ecological studies (Zada et al., 2004).
- In another study, the metabolism of 3-Methyl-1-heptanol in male Fischer rats was investigated, yielding various urinary metabolites. This is important for understanding the toxicological profile and environmental impact of this compound (Serve et al., 1993).
Chemical Synthesis and Applications :
- Research on the synthesis of 3-Methyl-1-heptanol and its isomers, particularly in the context of pheromone production, highlights its importance in organic chemistry and agricultural applications (Nakagawa & Mori, 1984).
- Studies on the combustion and emission characteristics of fuels containing heptanol isomers, including 3-Methyl-1-heptanol, provide insights into alternative fuels and their environmental impact (El-Seesy et al., 2020).
Safety And Hazards
特性
IUPAC Name |
3-methylheptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-3-4-5-8(2)6-7-9/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPPEBVXFKNMCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10910207 | |
| Record name | 3-Methyl-1-heptanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10910207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-heptanol | |
CAS RN |
1070-32-2 | |
| Record name | 3-Methyl-1-heptanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-1-heptanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10910207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYL-1-HEPTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9JH4FPA8D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






